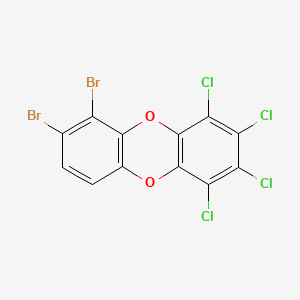
4-(Heptanoylamino)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptanoylamino)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a heptanoylamino group attached to the fourth position of the benzoic acid ring and a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptanoylamino)-2-hydroxybenzoic acid typically involves the acylation of 2-hydroxybenzoic acid (salicylic acid) with heptanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
2-Hydroxybenzoic acid+Heptanoyl chloride→4-(Heptanoylamino)-2-hydroxybenzoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Heptanoylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the heptanoylamino moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-(Heptanoylamino)-2-ketobenzoic acid or 4-(Heptanoylamino)-2-carboxybenzoic acid.
Reduction: Formation of 4-(Heptanoylamino)-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-(Heptanoylamino)-2-halobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Heptanoylamino)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the formulation of cosmetics and personal care products due to its potential skin-soothing properties.
Mecanismo De Acción
The mechanism of action of 4-(Heptanoylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the heptanoylamino group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hexanoylamino)-2-hydroxybenzoic acid
- 4-(Octanoylamino)-2-hydroxybenzoic acid
- 4-(Decanoylamino)-2-hydroxybenzoic acid
Uniqueness
4-(Heptanoylamino)-2-hydroxybenzoic acid is unique due to its specific heptanoylamino group, which provides a balance between hydrophobicity and hydrophilicity. This balance can enhance its solubility and bioavailability compared to other similar compounds with shorter or longer alkyl chains.
Propiedades
| 109446-55-1 | |
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
4-(heptanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-6-13(17)15-10-7-8-11(14(18)19)12(16)9-10/h7-9,16H,2-6H2,1H3,(H,15,17)(H,18,19) |
Clave InChI |
WSAONYSWRGUASE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


